molecular formula C21H21N3O3 B2963602 5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1795393-54-2

5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2963602
CAS No.: 1795393-54-2
M. Wt: 363.417
InChI Key: WNFWVAFYRPCDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Pyrrolidine Ring : The central pyrrolidine ring contributes to the compound’s rigidity and three-dimensional shape. This five-membered nitrogen-containing ring is widely used in medicinal chemistry due to its versatility and potential for drug development .


Synthesis Analysis

  • Functionalization of Preformed Pyrrolidine Rings : For instance, proline derivatives can be modified to yield the target compound .


Molecular Structure Analysis

The compound’s molecular formula is C~19~H~20~N~2~O~3~ . Its three-dimensional arrangement, including stereochemistry, significantly impacts its biological profile. Different stereoisomers may exhibit varying binding modes to enantioselective proteins .


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. It may participate in reactions such as acylation , oxidation , and cyclization . Investigating its chemical behavior is crucial for understanding its potential applications .

Future Directions

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more : “Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione derivatives as potential anticancer agents.” Journal of Enzyme Inhibition and Medicinal Chemistry, Volume 35, Issue 1 (2020). [Read more](https://link.springer.com/article/10.1007/s11030-020-10093-3

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-17-11-9-15(10-12-17)14-19(25)24-13-5-8-18(24)21-22-20(23-27-21)16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFWVAFYRPCDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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